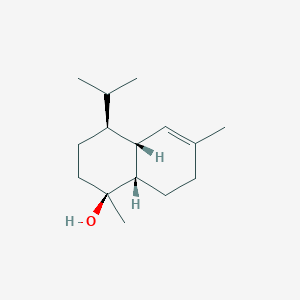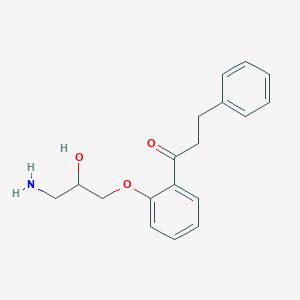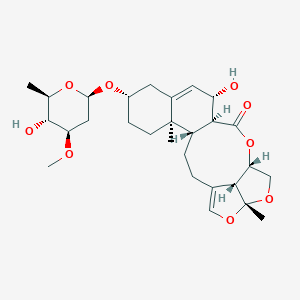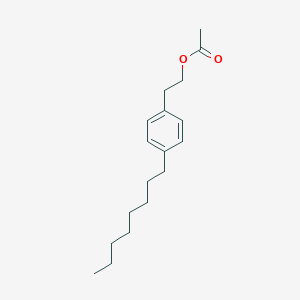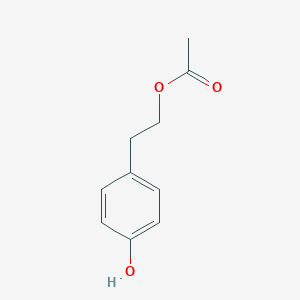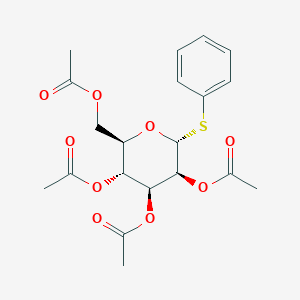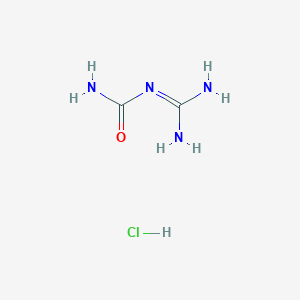
Guanylurea hydrochloride
概要
説明
Guanylurea (GU) is a compound that has a wide range of medical applications . It is also known as dicyanodiamidine, dicyandiamidine, carbamoylguanidine, carbamimidoylurea, and amidinourea . Lidamidine, a nonnarcotic, nonanticholinergic drug used for treating diarrhea, is a GU derivative . It acts on peripheral alpha-2 adrenoceptors to show its antisecretary and antidiarrheal action .
Synthesis Analysis
When 1-amidino-3-nitrourea reacts in aqueous solutions of amines, nitrous oxide and carbon dioxide are eliminated, and guanylureas are formed, along with disubstituted ureas as by-products .Molecular Structure Analysis
Quantum chemical studies were performed on GU-based drugs to identify their stable tautomeric state and understand the pharmacophoric features of these drugs . Electronic structure studies suggested that GU-1 is the most stable and preferred isomer among the various ketone and enol isomers of the model GU .Chemical Reactions Analysis
The crystal structure and a complete vibrational analysis by FTIR and Raman spectra of guanylurea hydrochloride have been presented . The crystallographic results show a pronounced π-electron delocalization on the cation and the presence of strong intra- and inter-molecular hydrogen bonding interactions between amino groups .Physical And Chemical Properties Analysis
The crystal structure and a complete vibrational analysis by FTIR and Raman spectra of guanylurea hydrochloride have been presented . The crystallographic results show a pronounced π-electron delocalization on the cation and the presence of strong intra- and inter-molecular hydrogen bonding interactions between amino groups .科学的研究の応用
Pharmacophoric Features of Drugs
Guanylurea (GU) is a moiety found in several therapeutically important compounds . Quantum chemical studies have been performed on GU-based drugs to identify their stable tautomeric state and understand the pharmacophoric features of these drugs . This research has implications for the development of new drugs and the improvement of existing ones .
Antidiarrheal Activity
Lidamidine, a GU derivative, is a nonnarcotic, nonanticholinergic drug intended for the treatment of diarrhea . It acts on peripheral alpha-2 adrenoceptors to show its antisecretary and antidiarroheal action .
Antispasmodic Activity
GU derivatives are reported to have antispasmodic activity . This makes them useful in the treatment of conditions that involve muscle spasms .
Antiulcerogenic Activity
GU derivatives also have antiulcerogenic activity . This means they can be used in the treatment of ulcers .
Antihypertensive Activity
GU derivatives are reported to have antihypertensive activity . This makes them potentially useful in the treatment of high blood pressure .
Antihistaminic Activity
GU derivatives have been reported to have antihistaminic activity . This means they can be used to treat allergic reactions .
Neurotoxicology Research
Recent studies have shown that guanylurea, the main biotransformation product of the antidiabetic drug metformin, alters the growth and development of fish, induces oxidative stress, and disrupts the levels and expression of several genes, metabolites, and proteins related to the overall fitness of fish . This research is important for understanding the potential neurotoxic effects of guanylurea on non-target organisms .
Chemical Properties Research
In scientific research, guanylurea may be studied for its chemical properties and potential applications in various fields . This includes its retention and analysis on a Primesep 100 mixed-mode stationary phase column using an isocratic analytical method .
作用機序
Target of Action
Guanylurea hydrochloride, also known as Carbamoyl-guanidine Amidino Urea Salt, Hydrochloride salt, is a compound with a guanylurea (GU) moiety . The primary targets of guanylurea-based drugs are peripheral alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
The interaction of guanylurea hydrochloride with its targets results in a variety of physiological responses. For instance, Lidamidine, a GU derivative, acts on peripheral alpha-2 adrenoceptors to show its antisecretory and antidiarrheal action . The mode of action of guanylurea hydrochloride is likely to be similar, given its structural similarity to Lidamidine .
Biochemical Pathways
and Pseudomonas putida, can carry potential enzymatic pathways to degrade guanylurea . This suggests that guanylurea hydrochloride may interact with these pathways, potentially affecting their function .
Pharmacokinetics
It’s known that metformin, a drug that is metabolized to guanylurea, is removed during sewage treatment, primarily through transformation to guanylurea . This suggests that guanylurea hydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
Studies have shown that guanylurea, the main biotransformation product of the antidiabetic drug metformin, alters the growth and development of fish, induces oxidative stress, and disrupts the levels and expression of several genes, metabolites, and proteins related to the overall fitness of fish . It’s possible that guanylurea hydrochloride may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of guanylurea hydrochloride. For instance, the presence of competent degrading microorganisms can affect the degradation of guanylurea hydrochloride in the environment . Additionally, geochemical cycles can impact the activity of these microbes, potentially influencing the biodegradation of guanylurea hydrochloride .
Safety and Hazards
将来の方向性
Guanylurea, the main transformation product of the antidiabetic drug metformin, alters the growth and development of fish, induces oxidative stress, and disrupts the levels and expression of several genes, metabolites, and proteins related to the overall fitness of fish . Therefore, future studies should focus more explicitly on this hormone-changing aspect of guanylurea and the mode of action behind it .
特性
IUPAC Name |
diaminomethylideneurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVXVYPDZQJILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141-83-3 (Parent) | |
| Record name | Guanylurea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
138.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylurea hydrochloride | |
CAS RN |
926-72-7 | |
| Record name | Urea, N-(aminoiminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanylurea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidinouronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYANODIAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y85MAY0BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)

![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)
